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molecular formula C7H9N3S B8485381 5-(N-Methylamino)methylimidazo[5,1-b]thiazole

5-(N-Methylamino)methylimidazo[5,1-b]thiazole

Cat. No. B8485381
M. Wt: 167.23 g/mol
InChI Key: MBIYBDCRUVMZIV-UHFFFAOYSA-N
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Patent
US05663162

Procedure details

To a solution of 394 mg (1.49 mmol) of the above-obtained 5-(N-methyl-N-trifluoroacetylamino)methylimidazo[5,1-b]thiazole in 3 ml of methanol was added 3 ml of a 10% aqueous solution of sodium hydroxide, and the mixture was stirred at room temperature for 1 hour. The methanol was distilled off under reduced pressure. The resultant was extracted three times with chloroform. The organic layer was dried over anhydrous potassium carbonate, and concentrated under reduced pressure to give 272 mg of the title compound as an oil.
Name
5-(N-methyl-N-trifluoroacetylamino)methylimidazo[5,1-b]thiazole
Quantity
394 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:9][C:10]1[N:17]2[C:13]([S:14][CH:15]=[CH:16]2)=[CH:12][N:11]=1)C(=O)C(F)(F)F.[OH-].[Na+]>CO>[CH3:1][NH:2][CH2:9][C:10]1[N:17]2[C:13]([S:14][CH:15]=[CH:16]2)=[CH:12][N:11]=1 |f:1.2|

Inputs

Step One
Name
5-(N-methyl-N-trifluoroacetylamino)methylimidazo[5,1-b]thiazole
Quantity
394 mg
Type
reactant
Smiles
CN(C(C(F)(F)F)=O)CC1=NC=C2SC=CN21
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The methanol was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resultant was extracted three times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNCC1=NC=C2SC=CN21
Measurements
Type Value Analysis
AMOUNT: MASS 272 mg
YIELD: CALCULATEDPERCENTYIELD 109.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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